Hydrazinecarboxamide, 2-(1,2,2-trimethylpropylidene)-
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Overview
Description
(3,3-dimethylbutan-2-ylideneamino)urea is an organic compound with the molecular formula C₇H₁₅N₃O It is a derivative of urea, where the urea moiety is substituted with a (3,3-dimethylbutan-2-ylideneamino) group
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,3-dimethylbutan-2-ylideneamino)urea can be synthesized through the reaction of pinacolone (3,3-dimethylbutan-2-one) with semicarbazide hydrochloride. The reaction typically involves the following steps:
- Dissolving semicarbazide hydrochloride in water.
- Adding pinacolone to the solution.
- Adjusting the pH to slightly acidic conditions using hydrochloric acid.
- Allowing the reaction to proceed at room temperature for several hours.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of (3,3-dimethylbutan-2-ylideneamino)urea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3,3-dimethylbutan-2-ylideneamino)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The urea moiety can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of (3,3-dimethylbutan-2-ylideneamino)urea.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
(3,3-dimethylbutan-2-ylideneamino)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3,3-dimethylbutan-2-ylideneamino)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-dimethylbutan-2-ylideneamino)quinolin-8-amine
- N-(3,3-dimethylbutan-2-ylideneamino)-2,4-dinitro-aniline
- 4-amino-N-(3,3-dimethylbutan-2-ylideneamino)benzenesulfonamide
Uniqueness
(3,3-dimethylbutan-2-ylideneamino)urea is unique due to its specific substitution pattern and the presence of both urea and (3,3-dimethylbutan-2-ylideneamino) groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H15N3O |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
[(E)-3,3-dimethylbutan-2-ylideneamino]urea |
InChI |
InChI=1S/C7H15N3O/c1-5(7(2,3)4)9-10-6(8)11/h1-4H3,(H3,8,10,11)/b9-5+ |
InChI Key |
HTSTUIRYBPIGNC-WEVVVXLNSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C(C)(C)C |
Canonical SMILES |
CC(=NNC(=O)N)C(C)(C)C |
Origin of Product |
United States |
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